molecular formula C23H17FN2O4 B2682198 N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861212-82-0

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Cat. No.: B2682198
CAS No.: 861212-82-0
M. Wt: 404.397
InChI Key: GNSAHOKITHXRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is a benzoxazine-derived compound characterized by a 1,4-benzoxazine core substituted with a 3-oxo group and a 6-carbonylbenzamide moiety. Key functional groups include the benzoxazine carbonyl (C=O, IR ~1660–1680 cm⁻¹) and the fluorinated aromatic system, both critical for structural stability and intermolecular interactions .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c24-16-8-5-14(6-9-16)12-25-23(29)18-4-2-1-3-17(18)22(28)15-7-10-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSAHOKITHXRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate amine with a phenolic compound under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Coupling with Benzamide: The final step involves coupling the benzoxazine derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced polymers and resins.

    Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b][1,4]oxazin-3(4H)-one Analogues

Compound 54 (4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide) and Compound 55 (difluoro analogue) from share the benzoxazine core but differ in substituents.

  • Structural Differences :
    • Compound 54 has a single fluorine at the 2-position of the benzoxazine, while the target compound features a 4-fluorophenylmethyl group on the benzamide nitrogen.
    • The target compound lacks the piperazine-carboxamide side chain present in Compounds 54 and 55.
  • Spectral Data :
    • The CHF group in Compound 54 appears as a doublet at δ 6.04 (J = 51.8 Hz) in ¹H-NMR, whereas the target’s 4-fluorophenylmethyl group would exhibit splitting patterns typical of para-substituted fluorobenzenes (e.g., δ ~7.0–7.3 ppm for aromatic protons) .
    • The benzoxazine carbonyl in the target compound is expected to absorb near 1680 cm⁻¹ in IR, consistent with related analogues .
  • Synthetic Yield :
    • Compound 54 was synthesized in 60% yield, whereas the difluoro analogue (Compound 55) had a lower yield (30%), suggesting steric or electronic challenges with additional fluorine substitution .

Benzo[b][1,4]thiazine Derivatives

N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide () replaces the benzoxazine oxygen with sulfur, forming a thiazine core.

  • The trifluoromethyl and nitro groups in this compound enhance electrophilicity, contrasting with the target’s fluorophenylmethyl group, which is more lipophilic .
  • Spectral Features :
    • Thiazine derivatives exhibit distinct ¹³C-NMR shifts for the C=S group (e.g., δ ~164–168 ppm) compared to benzoxazine C=O (~168–170 ppm) .

Triazole-Thione Derivatives

Compounds 7–9 from (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a triazole-thione core instead of benzoxazine.

  • Functional Group Impact :
    • The triazole-thione’s C=S group (IR ~1247–1255 cm⁻¹) is less polar than the benzoxazine C=O, affecting solubility and hydrogen-bonding capacity .
    • The 2,4-difluorophenyl group in these compounds introduces steric hindrance absent in the target’s para-fluorinated benzamide side chain .

Data Table: Structural and Spectral Comparison

Compound Core Structure Key Substituents IR C=O/C=S (cm⁻¹) ¹H-NMR Features Synthetic Yield
Target Compound Benzoxazine 4-Fluorophenylmethyl, 6-carbonylbenzamide ~1680 Aromatic protons: δ ~7.0–7.3 Not reported
Compound 54 Benzoxazine 2-Fluoro, piperazine-carboxamide 168.77 (C=O) CHF: δ 6.04 (J = 51.8 Hz) 60%
Compound 55 Benzoxazine 2,2-Difluoro, piperazine-carboxamide 168.32 (C=O) CF2: δ 112.69 (J = 261.9 Hz, ¹³C) 30%
Compound Benzothiazine 6-Trifluoromethyl, 4-nitrophenyl Not reported CF3: δ ~125 ppm (¹³C) Not reported
Compound 7 Triazole-thione 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl 1247–1255 (C=S) NH: δ ~3278–3414 (IR) 45–60%

Research Findings and Implications

  • Heteroatom Influence : Replacing oxygen with sulfur (benzothiazines) alters electronic distribution and may improve resistance to oxidative degradation .
  • Synthetic Challenges : Difluoro-substituted benzoxazines (Compound 55) exhibit lower yields, likely due to increased steric hindrance or reduced intermediate stability .
  • Biological Relevance : While biological data for the target compound are unavailable, the piperazine-carboxamide side chain in Compounds 54 and 55 is associated with improved pharmacokinetics in related drug candidates .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.

1. Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C17_{17}H14_{14}FNO3_{3}
  • Molecular Weight : 301.30 g/mol
  • IUPAC Name : this compound

2. Synthesis

The synthesis of this compound involves various chemical reactions, typically starting from benzoxazine derivatives and fluorinated phenyl compounds. The synthetic pathway often includes:

  • Formation of Benzoxazine Ring : Utilizing ortho-hydroxyaryl aldehydes and amines.
  • Introduction of Fluorine Substituent : Via electrophilic aromatic substitution.
  • Amidation Reaction : To obtain the final compound.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and glioblastoma (U-87 MG). The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2317.84Apoptosis induction
PC-316.2Cell cycle arrest
U-87 MG12.5Reactive oxygen species generation

These findings suggest that the presence of the fluorophenyl group enhances the compound's interaction with cellular targets, leading to increased efficacy in inhibiting tumor growth.

3.2 Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial activity.

4. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate cytotoxicity and apoptosis.
    • Results : Treatment resulted in significant cell death (78% at 10 µM), with morphological changes indicative of apoptosis observed via microscopy.
  • Study on PC-3 Cells :
    • Objective : Assess cell cycle effects.
    • Results : Flow cytometry analysis showed a marked increase in cells in the sub-G1 phase after treatment, indicating apoptosis.

5. Conclusion

This compound demonstrates promising biological activity, particularly as an anticancer agent. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer therapeutics. Ongoing research is necessary to elucidate its precise mechanisms and optimize its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via amide bond formation using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). Activate the 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid with DCC/HOBt in anhydrous dichloromethane, followed by reaction with 4-fluorobenzylamine. Purify via column chromatography and confirm structure using IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm) .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify amide I (C=O stretch) and benzoxazine C-O-C stretches.
  • ¹H-NMR : Assign peaks for the fluorophenyl methyl group (~δ 4.5 ppm) and benzoxazine protons.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. What key functional groups influence its reactivity and spectroscopic properties?

  • Methodological Answer : Critical groups include:

  • Amide bond : Dictates hydrogen-bonding interactions and hydrolytic stability.
  • Benzoxazine ring : The 3-oxo group contributes to fluorescence (λex ~340 nm, λem ~380 nm).
  • 4-Fluorophenyl : Electron-withdrawing effects alter NMR chemical shifts and reactivity in electrophilic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and scalability?

  • Methodological Answer :

  • Coupling Reagents : Compare DCC, EDC, or HATU efficiency in anhydrous DMF/THF.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Temperature : Maintain 25°C to avoid side reactions (e.g., racemization).
  • Scalability : Use Schlenk-line techniques for moisture-sensitive steps at >10 mmol scale .

Q. What methodologies are used to investigate its fluorescence properties and environmental sensitivity?

  • Methodological Answer :

  • Spectrofluorometry : Measure fluorescence intensity at varying pH (optimize at pH 5) and temperature (25°C stability).
  • Solvent Polarity : Test in DMSO, ethanol, and aqueous buffers to assess Stokes shifts.
  • Binding Constants : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., bovine serum albumin) .

Q. Which in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria via broth microdilution.
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme Inhibition : Test kinase inhibition (e.g., EGFR) using ADP-Glo™ assays .

Q. How can stability studies under stress conditions inform formulation development?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–9).
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolyzed amide or oxidized benzoxazine).
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Calibration Curves : Use linear regression (R² > 0.995) across 0.1–100 µg/mL.
  • LOD/LOQ : Determine via signal-to-noise ratios (LOD = 0.269 µg/mL, LOQ = 0.898 µg/mL).
  • Precision : Calculate intra-/inter-day RSD% (<2% for HPLC).
  • Recovery Studies : Spike into plasma or tissue homogenates (recovery >95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.